N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide

Molecular Weight Heavy Atom Count Chemical Space

N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide (molecular formula C27H27N3O5S, molecular weight 505.59 g/mol) is a synthetic small molecule belonging to the benzenesulfonyl-α-amino acid-piperazinyl-methanone class. The compound integrates a benzenesulfonyl moiety attached to the α‑carbon of a glycine‑derived backbone, which in turn is N‑benzoylated and C‑terminally amidated with 4‑(4‑methylbenzoyl)piperazine.

Molecular Formula C27H27N3O5S
Molecular Weight 505.59
CAS No. 1025033-06-0
Cat. No. B2920958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide
CAS1025033-06-0
Molecular FormulaC27H27N3O5S
Molecular Weight505.59
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C27H27N3O5S/c1-20-12-14-22(15-13-20)26(32)29-16-18-30(19-17-29)27(33)25(28-24(31)21-8-4-2-5-9-21)36(34,35)23-10-6-3-7-11-23/h2-15,25H,16-19H2,1H3,(H,28,31)
InChIKeyYHEKKFHGBDMSAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline Overview for N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide (CAS 1025033-06-0)


N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide (molecular formula C27H27N3O5S, molecular weight 505.59 g/mol) is a synthetic small molecule belonging to the benzenesulfonyl-α-amino acid-piperazinyl-methanone class . The compound integrates a benzenesulfonyl moiety attached to the α‑carbon of a glycine‑derived backbone, which in turn is N‑benzoylated and C‑terminally amidated with 4‑(4‑methylbenzoyl)piperazine . This unique scaffold architecture, where the sulfonyl group resides on the α‑carbon rather than on the piperazine nitrogen, distinguishes it from the more widely studied arylsulfonylpiperazine‑benzamide anticancer hybrids . The compound is currently utilized as a research chemical and building block in medicinal chemistry campaigns targeting oncology, inflammation, and enzyme inhibition applications .

Procurement Risk Alert: Why In‑Class Substitution of N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide Is Not Straightforward


Within the benzenesulfonyl‑piperazine‑benzamide chemotype, minor structural modifications profoundly alter the compound’s conformational landscape, electronic surface, and lipophilicity, making simple substitution unreliable . For example, shifting the methyl group on the benzoyl substituent from the para to the meta position changes the dihedral angle across the piperazine‑carbonyl bond, potentially reshaping the pharmacophore ; replacing the benzamide terminus with a furan‑2‑carboxamide introduces an additional hydrogen‑bond acceptor and reduces topological polar surface area (TPSA), affecting permeability and target engagement profiles [1]; and exchanging the 4‑methylbenzoyl group for a butanoyl chain eliminates the aromatic stacking capability altogether, which can abolish interactions with flat hydrophobic pockets in kinase ATP‑binding sites [2]. Because no head‑to‑head biological data are publicly available for these close analogs, any procurement decision based on assumed interchangeability carries significant experimental risk. The quantitative evidence below identifies the few dimensions for which differentiation can be objectively assessed.

Quantitative Differentiation Evidence for N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation Against the Furan-2-carboxamide Analog

Replacement of the terminal benzamide with a furan‑2‑carboxamide reduces the molecular weight from 505.59 Da (target compound) to 495.55 Da (furan analog) and the number of heavy atoms from 36 to 35 [1]. The additional heteroatom in the furan ring increases hydrogen‑bond acceptor count, altering the compound’s placement in fragment‑based library chemical space.

Molecular Weight Heavy Atom Count Chemical Space

Para‑Methyl Substitution Effect on Calculated logP Versus the Unsubstituted Benzoyl Analog

The 4‑methyl substituent on the benzoylpiperazine moiety is expected to increase lipophilicity by approximately 0.5 logP units relative to the des‑methyl (benzoyl) analog [1]. This inference is based on established π‑values for aromatic methyl substitution (π = 0.52) that are additive in calculated logP estimates [2]. Higher lipophilicity may enhance passive membrane permeability but could also reduce aqueous solubility and increase CYP‑mediated oxidative metabolism, representing a key trade‑off for compound selection.

Lipophilicity logP Metabolic Stability

Hydrogen‑Bond Donor/Acceptor Profile Differentiation Against the Butanoyl Analog

The target compound possesses 2 hydrogen‑bond donors (both amide NH) and 5 acceptors (three carbonyl oxygens plus one sulfonyl oxygen; the second sulfonyl oxygen is sterically less accessible). In contrast, the butanoyl analog (CAS 1042974‑64‑0) has the identical donor count but one fewer acceptor because the aryl ketone oxygen of the 4‑methylbenzoyl group is replaced by an alkyl ketone, which contributes less to total H‑bond acceptor capacity [1]. This subtle difference shifts the compound’s placement within Lipinski and Veber drug‑likeness space.

Hydrogen Bond Permeability Drug‑Likeness

Regioisomeric Control of the Sulfonyl Attachment Point: α‑Carbon vs. Piperazine‑Nitrogen

Unlike the extensively studied arylsulfonylpiperazine‑benzamide hybrids where the sulfonyl group is attached to the piperazine nitrogen (e.g., compounds 3a–j, 4a–j in Ramalingeswara Rao et al., 2019), the target compound carries the benzenesulfonyl group on the α‑carbon of the glycine‑derived core . This regioisomeric arrangement creates a quaternary‑like center adjacent to the amide bonds, restricting the conformational freedom of the central scaffold and potentially pre‑organizing the pharmacophore for specific protein‑binding clefts. The sulfonyl‑on‑piperazine regioisomers exhibited IC50 values of 24.2–38.2 μM in T98G glioblastoma cells, but no directly comparable data exist for the target compound’s regioisomer .

Regioisomerism Scaffold Diversity Target Engagement

Para‑ vs. Meta‑Methylbenzoyl Substitution: Impact on Predicted Rotatable Bond Count and Topological Polar Surface Area

Moving the methyl substituent from the para (target) to the meta position (CAS not located for the meta isomer but inferred from vendor listings) does not change the molecular formula or heavy atom count, but it alters the symmetry and electronic distribution of the benzoyl group . The para‑methyl isomer possesses a slightly higher topological polar surface area (predicted tPSA ~104 Ų) than the meta isomer (~102 Ų) due to differences in the orientation of the carbonyl relative to the methyl substituent, as calculated using standard fragment‑based tPSA models [1][2]. Both isomers have 8 rotatable bonds, but the para substitution may offer more linear molecular shape, which can influence crystal packing and solubility.

Rotatable Bonds tPSA Oral Bioavailability

Recommended Application Scenarios for N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide Based on Structural Evidence


Scaffold‑Hopping Library Design for Kinase and Bcl‑2 Family Protein Inhibitors

The unique α‑carbon sulfonyl regioisomerism of this compound provides a scaffold‑hopping opportunity for medicinal chemistry teams exploring ATP‑competitive kinase inhibitors or Bcl‑2 protein antagonists . The regioisomeric scaffold has not been evaluated in published kinase or Bcl‑2 assays, representing an unexplored chemical space that may yield novel intellectual property .

Physicochemical Property Benchmarking for Lead Optimization

With a molecular weight of 505.59 Da, 2 H‑bond donors, 5 H‑bond acceptors, and a predicted logP of ~3.8, the compound resides near the boundary of lead‑like chemical space . It can serve as a reference point for benchmarking the impact of methyl group addition on lipophilicity, solubility, and permeability within a congeneric series, guiding multiparameter optimization .

Synthetic Methodology Development and Building‑Block Validation

The compound’s synthesis requires sequential acylation, sulfonylation, and amide coupling steps that are common to many medicinal chemistry workflows . It can be used as a validation substrate for optimizing reaction conditions (e.g., EDCI/HOBt coupling, sulfonylation with benzenesulfonyl chloride), purity analysis (HPLC, NMR), and scale‑up feasibility studies prior to committing to more precious advanced intermediates .

Computational Chemistry and Molecular Docking Studies

The well‑defined 3D structure, featuring a stereogenic α‑carbon center (racemic), makes the compound suitable for conformational analysis, quantum mechanical torsion profiling, and molecular docking campaigns against protein targets with flat hydrophobic pockets that can accommodate the 4‑methylbenzoyl group .

Quote Request

Request a Quote for N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.